molecular formula C7H6N4O B7977198 5-Amino-3-(2-pyrimidinyl)isoxazole

5-Amino-3-(2-pyrimidinyl)isoxazole

Cat. No.: B7977198
M. Wt: 162.15 g/mol
InChI Key: UNNPTMVNMJPGTH-UHFFFAOYSA-N
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Description

5-Amino-3-(2-pyrimidinyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an amino group at the 5-position and a pyrimidinyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The unique structure of this compound makes it a compound of interest in medicinal chemistry and drug development.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-(2-pyrimidinyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The amino and pyrimidinyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted isoxazoles with potential biological activities .

Scientific Research Applications

5-Amino-3-(2-pyrimidinyl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-pyrimidinyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Properties

IUPAC Name

3-pyrimidin-2-yl-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-6-4-5(11-12-6)7-9-2-1-3-10-7/h1-4H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNPTMVNMJPGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NOC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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